

Rucaparib phosphate synthesis and discovery

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Compound Focus: Rucaparib Phosphate

CAS No.: 459868-92-9

Cat. No.: S548581

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Discovery Process & Key Properties

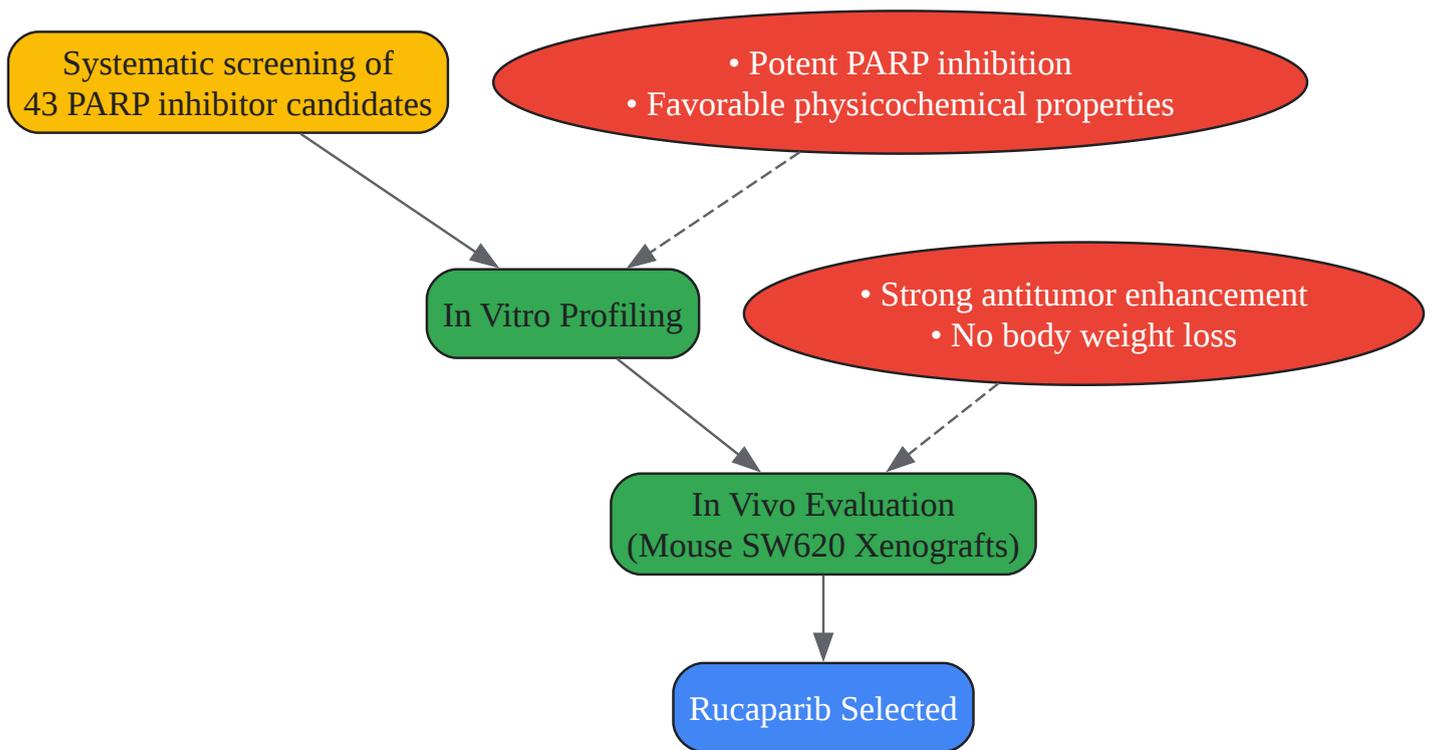
Rucaparib was discovered through a systematic evaluation of a series of potent PARP inhibitors. The table below summarizes the key information about its discovery and core structure.

Table 1: Discovery and Core Properties of Rucaparib

| Aspect | Description |
|------------------------------|--|
| Discovery Context | Identified via in vitro structure-activity relationships and in vivo evaluation of radio- and chemopotiation from a panel of 43 structurally diverse, potent PARP inhibitors [1]. |
| Selection Rationale | Of the candidates tested, Rucaparib demonstrated the most significant enhancement of temozolomide's antitumor activity in mouse xenograft models without causing body weight loss [1]. |
| Chemical Classification | Benzimidazole derivative [1]. |
| Key Physicochemical Property | Partition coefficient of 2.4 [1]. |

| Aspect | Description |
|-----------|--|
| Salt Form | Synthesized as the camsylate salt for commercial drug product (Rubraca) [1]. It is also available as a phosphate salt for research purposes [2]. |

The following diagram illustrates the high-level logic and key criteria that guided the selection of Rucaparib during its discovery phase.



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Pharmacokinetic & Physicochemical Profile

The table below consolidates key quantitative data on the drug's properties, which are critical for formulation scientists.

Table 2: Key Physicochemical and Pharmacokinetic Properties of Rucaparib

| Parameter | Value / Description |
|-------------------------------|--|
| Chemical Formula | $C_{19}H_{18}FN_3O$ [2] |
| Average Mass | 323.371 g/mol [2] |
| Absolute Oral Bioavailability | 36% (range: 30-45%) [1] [2] |
| Time to Steady State | ~1 week of continuous twice-daily dosing [1] |
| Food Effect (High-fat meal) | Increases C_{max} by 20% and AUC by 38%; not considered clinically significant [2] |
| Protein Binding | 70% in human plasma [2] |

Finding the Synthesis Protocol

The search results do not provide a detailed, step-by-step synthetic pathway for Rucaparib or its phosphate salt. This information is typically protected as intellectual property in patents or disclosed in specialized synthetic chemistry journals.

To obtain this information, I suggest you:

- **Search Patent Databases:** The original patent filings (e.g., on Google Patents, USPTO, or Espacenet) are the most likely source for detailed synthetic procedures.
- **Consult Specialized Journals:** Look in journals dedicated to medicinal or organic chemistry using more specific search terms like "total synthesis of rucaparib" or "process development of rucaparib camsylate".

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References

1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib [pmc.ncbi.nlm.nih.gov]

2. : Uses, Interactions, Mechanism of Action | DrugBank Online Rucaparib [go.drugbank.com]

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